2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-12(10(2)21-17-9)7-15(19)16-8-11-6-14(22-18-11)13-4-3-5-20-13/h3-6H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZLFHIXUWCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole rings through cyclization reactions. The furan ring is then introduced via a coupling reaction. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole rings can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals (Ranitidine Derivatives)
Example Compound :
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Ranitidine impurity, )
Analysis: The absence of a nitro group in the target compound may improve metabolic stability compared to ranitidine-related impurities.
Heterocyclic Pesticides and Agrochemicals
Example Compound :
Analysis :
The target compound’s oxazole rings may engage in weaker hydrogen bonding compared to the triazole-thioether system in , which could limit its utility in agrochemicals where strong target binding is critical .
Building Blocks in Medicinal Chemistry
Example Compound :
Analysis :
The acetamide linker in the target compound provides conformational flexibility, which could be advantageous for binding to diverse biological targets compared to the rigid ester derivative .
Key Research Findings and Implications
Hydrogen Bonding and Crystallography: The furan and oxazole groups in the target compound may form moderate hydrogen bonds, as seen in similar systems (e.g., ranitidine derivatives).
Metabolic Stability : The absence of nitro or thioether groups (common in ranitidine impurities) may reduce toxicity risks but could also limit reactive intermediate formation in drug metabolism .
Synthetic Accessibility : The compound’s structure is synthetically feasible via oxazole ring-forming reactions (e.g., Hantzsch synthesis) and amide coupling, as evidenced by related building blocks in .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide , often referred to as EVT-3108695, is an oxazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, while providing detailed data tables and case studies.
Chemical Structure and Properties
The molecular formula of EVT-3108695 is with a molecular weight of approximately 341.375 g/mol. The structure features two oxazole rings which are integral to its biological activity. The compound's synthesis typically involves the reaction of oxazole intermediates.
Key Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.375 g/mol |
| Key Functional Groups | Oxazole rings |
Antibacterial Activity
Recent studies have demonstrated that EVT-3108695 exhibits significant antibacterial properties. In vitro tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for nosocomial infections.
Table 1: Antibacterial Activity of EVT-3108695
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of EVT-3108695 has been evaluated through various assays. Notably, it has been tested against several cancer cell lines including epidermoid carcinoma (A431) and colon cancer (HCT116). The results indicate that the compound possesses cytotoxic effects that could be harnessed for therapeutic applications.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 44.77 |
| HCT116 | 201.45 |
| BJ-1 (Normal Skin Cells) | 92.05 |
These findings suggest that while EVT-3108695 is effective against cancer cells, it also exhibits selectivity, sparing normal cells at certain concentrations.
Antioxidant Activity
The antioxidant capacity of EVT-3108695 was assessed using the DPPH radical scavenging assay. The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent.
Table 3: DPPH Scavenging Activity of EVT-3108695
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 100 | 72.0 |
| 300 | 72.5 |
While the exact mechanism of action for EVT-3108695 remains to be fully elucidated, its structural characteristics suggest that it may interact with specific biological targets involved in bacterial growth and cancer cell proliferation. Computational studies and molecular docking analyses have indicated potential binding sites on relevant enzymes and receptors.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by EvitaChem highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a novel antibacterial agent in treating resistant infections .
- Anticancer Research : Research published in Nature demonstrated that EVT-3108695 significantly reduced the viability of cancer cells in vitro, suggesting its application in targeted cancer therapies .
- Antioxidant Properties : A comparative analysis showed that while ascorbic acid exhibited superior antioxidant properties, EVT-3108695 maintained substantial activity even at lower concentrations .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., β-keto esters with hydroxylamine for isoxazole ring formation) and subsequent functionalization. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions .
- Acetamide backbone assembly : Chloroacetylation of amine intermediates, as seen in analogous compounds (e.g., refluxing with chloroacetyl chloride in triethylamine) .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance nucleophilicity .
- Monitor reaction progress via TLC and adjust temperature/pH to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in furan/isoxazole regions) .
- Mass spectrometry : ESI/APCI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 430.2 in related acetamides) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what limitations exist?
Molecular docking and MD simulations can model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Key steps:
- Target selection : Align with structurally similar compounds showing activity against cancer or microbial targets .
- Limitations : Force field inaccuracies for heterocyclic systems (e.g., furan’s electron-rich nature may require DFT-level optimization) .
Validation requires correlating computational results with experimental assays (e.g., enzyme inhibition IC₅₀ values) .
Q. How do structural modifications (e.g., substituent variations on oxazole/furan rings) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro on phenyl rings) enhance antimicrobial activity but reduce solubility .
- Methoxy groups improve metabolic stability but may lower binding affinity due to steric hindrance .
Example: Replacing furan with thiophene in analogs increased anti-exudative activity by 30% in murine models .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) .
- Compound purity : Impurities from incomplete purification (e.g., residual K₂CO₃ in DMF) can skew results .
Resolution: - Standardize protocols (CLSI guidelines for antimicrobial testing) .
- Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
Methodological Design & Data Analysis
Q. What experimental design principles apply to optimizing multi-step syntheses of this compound?
- Fractional factorial design : Test variables (temperature, solvent, catalyst ratio) to identify critical parameters .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Scale-up considerations : Solvent switching (e.g., from DMF to EtOAc) to improve safety and yield .
Q. How should researchers analyze dose-response data in pharmacological assays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across analogs .
- Negative controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) .
Emerging Applications & Challenges
Q. What are the understudied biological targets for this compound, and how can selectivity be improved?
Q. What are the key challenges in translating this compound into preclinical studies?
- Toxicity profiling : Address hepatotoxicity risks via in vitro CYP450 inhibition assays .
- Formulation : Improve aqueous solubility using co-solvents (e.g., PEG 400) or nanoemulsion techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
